Aggregation-Induced Emission (AIE) Enhancement: 9-Anthraldehyde vs. Anthracene Parent
9-Anthraldehyde (AnA) exhibits a pronounced aggregation-induced emission (AIE) effect, unlike unsubstituted anthracene which suffers from aggregation-caused quenching (ACQ). In a THF/water mixture (10:90 v/v), the fluorescence intensity of 9-anthraldehyde aggregates is enhanced 240-fold compared to its weak solution-state emission [1]. In contrast, anthracene displays ACQ with a fluorescence quantum yield that drops from ~0.36 in dilute solution to near zero in the aggregated state [2]. This transformation from ACQphore to AIEgen is attributed to the aldehyde group which restricts intramolecular rotation and suppresses π-π stacking in the solid state [1].
| Evidence Dimension | Fluorescence intensity enhancement upon aggregation (vs. solution state) |
|---|---|
| Target Compound Data | 240-fold fluorescence enhancement in THF:water (10:90) mixture |
| Comparator Or Baseline | Anthracene: aggregation-caused quenching (quantum yield drops from ~0.36 to near 0) |
| Quantified Difference | 240-fold enhancement vs. >95% quenching |
| Conditions | THF/water mixture (10:90 v/v) for aggregation; dilute THF for solution reference |
Why This Matters
This quantifiable AIE advantage makes 9-anthraldehyde the preferred choice over anthracene for developing fluorescent sensors and solid-state emitters requiring bright, non-quenched emission in aqueous or aggregated environments.
- [1] Microchem. J. 2025, 208, 112573. Anthraldehyde-based aggregation induced emissive probe for hydroxylamine detection and latent fingerprint imaging. View Source
- [2] Birks, J.B. Photophysics of Aromatic Molecules; Wiley: London, 1970. (Anthracene ACQ data). View Source
